3-Amino-2-cyano-thiobutyramide
Overview
Description
Synthesis Analysis
The synthesis of 3-Amino-2-cyano-thiobutyramide involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction conditions can vary, but one common method involves stirring without solvent at room temperature .Molecular Structure Analysis
The molecular formula of 3-Amino-2-cyano-thiobutyramide is C5H8N2OS. Its molecular weight is 143.21 g/mol.Chemical Reactions Analysis
Cyanoacetamide-N-derivatives, such as 3-Amino-2-cyano-thiobutyramide, are considered one of the most important precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Scientific Research Applications
Synthesis and Antitumor Evaluation
3-Amino-2-cyano-thiobutyramide derivatives have been utilized in the synthesis of various heterocyclic compounds, including thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings. These compounds show significant promise in antitumor activities, with high inhibitory effects in vitro for their antiproliferative activity against multiple human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer (H. Shams et al., 2010).
Synthesis of Fused Thiophene Derivatives
The reactivity of 3-Amino-2-cyano-thiobutyramide-related compounds toward different chemical reagents has led to the creation of fused thiophene derivatives with potential pharmaceutical interest. This showcases the compound's flexibility in creating pharmacologically relevant structures (R. Mohareb & M. H. Mohamed, 2001).
Biological Activity of Chromene Phosphonyl Derivatives
2-Amino-3-cyanochromene, a related compound, is found in pharmacological agents with antitumor and pro-apoptotic properties. Its derivatives exhibit diverse biological activities, including antifungal, antimicrobial, antioxidant, and anticancer ones. The development of asymmetric catalytic procedures for these derivatives is a focus of recent research (Isaac G. Sonsona et al., 2017).
CNS Activity of Thiadiazole Derivatives
2-Amino-5-sulfanyl-1,3,4-thiadiazole derivatives, structurally related to 3-Amino-2-cyano-thiobutyramide, have been synthesized and evaluated for their central nervous system activity. Some of these compounds possess marked antidepressant and anxiolytic properties, comparable in efficiency to reference drugs (F. Clerici et al., 2001).
Synthesis of Thieno[3,2-d]pyrimidines
Another application involves the synthesis of 2-amino-3-cyano-4, 5-disubstituted thiophene derivatives. These compounds have been characterized and screened for anti-inflammatory activity, demonstrating the potential of 3-Amino-2-cyano-thiobutyramide derivatives in developing new therapeutic agents (H. Roopa et al., 2015).
Safety And Hazards
properties
IUPAC Name |
3-amino-2-cyanobutanethioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3S/c1-3(7)4(2-6)5(8)9/h3-4H,7H2,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REJBMKMSTYYIIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C#N)C(=S)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-cyano-thiobutyramide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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